molecular formula C16H24N2O2 B267534 N-(sec-butyl)-3-[(2,2-dimethylpropanoyl)amino]benzamide

N-(sec-butyl)-3-[(2,2-dimethylpropanoyl)amino]benzamide

Cat. No. B267534
M. Wt: 276.37 g/mol
InChI Key: LKZORJCBMAJDDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(sec-butyl)-3-[(2,2-dimethylpropanoyl)amino]benzamide, also known as BAY 11-7082, is a synthetic small molecule inhibitor that has gained significant attention in scientific research due to its potential therapeutic applications. This compound was first synthesized in 2001 by Bayer Pharmaceuticals, and since then, it has been extensively studied for its anti-inflammatory, anticancer, and antiviral properties.

Mechanism of Action

N-(sec-butyl)-3-[(2,2-dimethylpropanoyl)amino]benzamide 11-7082 exerts its biological effects by inhibiting the activity of the IκB kinase (IKK) complex, which is responsible for the phosphorylation and subsequent degradation of IκB, an inhibitor of NF-κB. By preventing the degradation of IκB, N-(sec-butyl)-3-[(2,2-dimethylpropanoyl)amino]benzamide 11-7082 effectively blocks the activation of NF-κB and downstream inflammatory signaling pathways.
Biochemical and Physiological Effects
In addition to its anti-inflammatory effects, N-(sec-butyl)-3-[(2,2-dimethylpropanoyl)amino]benzamide 11-7082 has also been shown to have anticancer and antiviral properties. Studies have demonstrated that this compound can induce apoptosis (programmed cell death) in cancer cells and inhibit the replication of certain viruses, including HIV and hepatitis C virus.

Advantages and Limitations for Lab Experiments

One of the major advantages of using N-(sec-butyl)-3-[(2,2-dimethylpropanoyl)amino]benzamide 11-7082 in lab experiments is its high potency and specificity for IKK inhibition. This allows researchers to selectively target NF-κB signaling pathways without affecting other cellular processes. However, one limitation of N-(sec-butyl)-3-[(2,2-dimethylpropanoyl)amino]benzamide 11-7082 is its potential toxicity at high concentrations, which can limit its use in certain experimental settings.

Future Directions

There are several potential future directions for the use of N-(sec-butyl)-3-[(2,2-dimethylpropanoyl)amino]benzamide 11-7082 in scientific research. One area of interest is in the development of new anti-inflammatory therapies that target NF-κB signaling pathways. Additionally, N-(sec-butyl)-3-[(2,2-dimethylpropanoyl)amino]benzamide 11-7082 may have applications in the treatment of certain viral infections and cancers. Further research is needed to fully understand the potential therapeutic benefits and limitations of this compound.

Synthesis Methods

The synthesis of N-(sec-butyl)-3-[(2,2-dimethylpropanoyl)amino]benzamide 11-7082 involves a multi-step process that starts with the reaction between 3-aminobenzoic acid and sec-butylamine. The resulting product is then subjected to acylation with 2,2-dimethylpropanoyl chloride to form the intermediate compound. Finally, the intermediate is treated with ammonia to yield N-(sec-butyl)-3-[(2,2-dimethylpropanoyl)amino]benzamide 11-7082 in high purity.

Scientific Research Applications

N-(sec-butyl)-3-[(2,2-dimethylpropanoyl)amino]benzamide 11-7082 has been widely used in scientific research as a tool to study various biological pathways and processes. One of its most notable applications is in the field of inflammation research, where it has been shown to inhibit the activity of NF-κB, a transcription factor that plays a critical role in the regulation of inflammatory responses.

properties

Product Name

N-(sec-butyl)-3-[(2,2-dimethylpropanoyl)amino]benzamide

Molecular Formula

C16H24N2O2

Molecular Weight

276.37 g/mol

IUPAC Name

N-butan-2-yl-3-(2,2-dimethylpropanoylamino)benzamide

InChI

InChI=1S/C16H24N2O2/c1-6-11(2)17-14(19)12-8-7-9-13(10-12)18-15(20)16(3,4)5/h7-11H,6H2,1-5H3,(H,17,19)(H,18,20)

InChI Key

LKZORJCBMAJDDK-UHFFFAOYSA-N

SMILES

CCC(C)NC(=O)C1=CC(=CC=C1)NC(=O)C(C)(C)C

Canonical SMILES

CCC(C)NC(=O)C1=CC(=CC=C1)NC(=O)C(C)(C)C

Origin of Product

United States

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